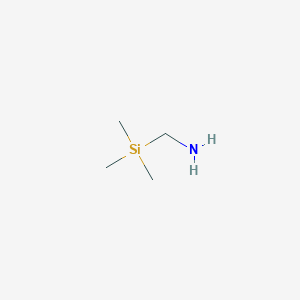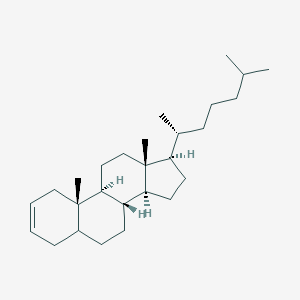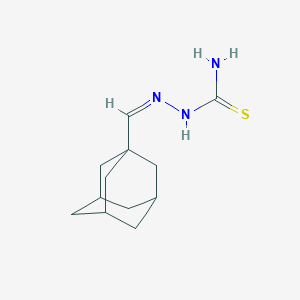
1-Adamantanecarbaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantanecarbaldehyde thiosemicarbazone (ACT) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 1-adamantanecarbaldehyde, which is a cyclic hydrocarbon with a unique structure. The synthesis of ACT has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
1-Adamantanecarbaldehyde thiosemicarbazone has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Adamantanecarbaldehyde thiosemicarbazone has also been tested against a number of viruses, including HIV, herpes simplex virus, and influenza virus. It has been found to inhibit viral replication and reduce viral load. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to have antibacterial and antifungal activities.
Wirkmechanismus
The mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone may inhibit viral replication by interfering with the viral life cycle.
Biochemische Und Physiologische Effekte
1-Adamantanecarbaldehyde thiosemicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. The compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in water and organic solvents. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to the use of 1-Adamantanecarbaldehyde thiosemicarbazone in lab experiments. The compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Adamantanecarbaldehyde thiosemicarbazone. One area of research could focus on the development of more potent and selective analogs of 1-Adamantanecarbaldehyde thiosemicarbazone. Another area of research could investigate the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could be conducted to elucidate the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone and to identify its molecular targets. Finally, the potential use of 1-Adamantanecarbaldehyde thiosemicarbazone as a therapeutic agent for viral infections could be explored.
Conclusion
In conclusion, 1-Adamantanecarbaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits antitumor, antiviral, and antimicrobial activities and has been found to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone is well characterized, and its mechanism of action and biochemical and physiological effects have been investigated. Despite some limitations, 1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. Future research on 1-Adamantanecarbaldehyde thiosemicarbazone could focus on the development of more potent and selective analogs, the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents, and the elucidation of its mechanism of action and molecular targets.
Synthesemethoden
The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone can be achieved by reacting 1-adamantanecarbaldehyde with thiosemicarbazide. The reaction proceeds in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
15502-76-8 |
|---|---|
Produktname |
1-Adamantanecarbaldehyde thiosemicarbazone |
Molekularformel |
C12H19N3S |
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
[(E)-1-adamantylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)/b14-7+ |
InChI-Schlüssel |
WZZCIXIXWOZLHW-VGOFMYFVSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Synonyme |
1-Adamantanecarbaldehydethiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



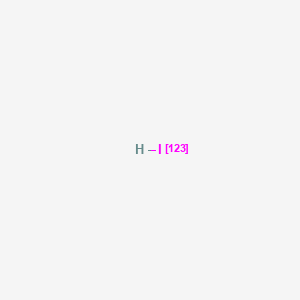

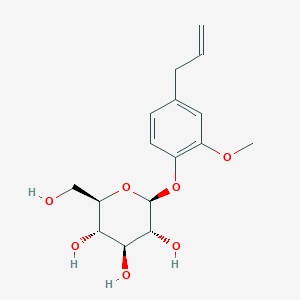
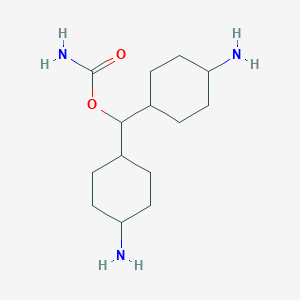


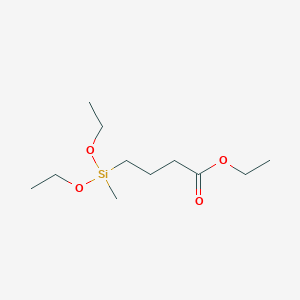

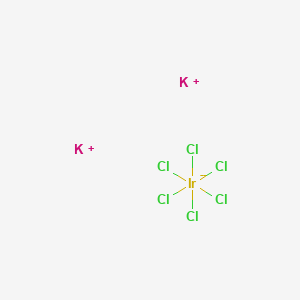
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

